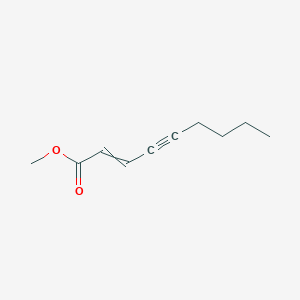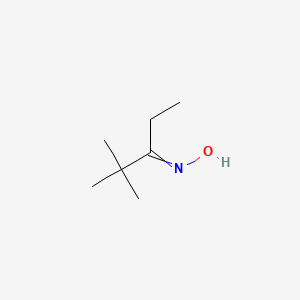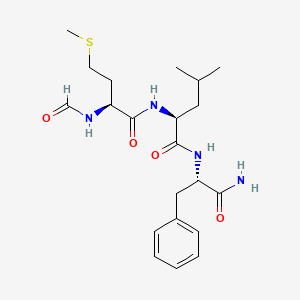
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide is a tripeptide composed of L-methionine, L-leucine, and L-phenylalanine, with a formyl group at the amino terminus. This compound is known for its role as a potent chemotactic peptide, which means it can attract immune cells like polymorphonuclear leukocytes and neutrophils . It is widely used in scientific research to study cell signaling and immune responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, L-methionine, to a solid resin. Subsequent amino acids, L-leucine and L-phenylalanine, are added sequentially through peptide bond formation. The formyl group is introduced at the amino terminus during the final stages of synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formyl group can be reduced to an amine group.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Amine derivatives.
Substitution: Modified peptides with altered side chains.
Applications De Recherche Scientifique
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide is extensively used in scientific research due to its ability to:
Induce Chemotaxis: It attracts immune cells like neutrophils, making it valuable for studying immune responses and inflammation.
Activate Immune Cells: It activates polymorphonuclear leukocytes, leading to the release of reactive oxygen species and other immune responses.
Study Cell Signaling: It is used to investigate signaling pathways involving G-protein-coupled receptors (GPCRs) and other cellular mechanisms.
Pharmacological Research: It serves as a model compound for developing new drugs targeting immune responses and inflammation.
Mécanisme D'action
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide exerts its effects by binding to specific formyl peptide receptors (FPRs) on the surface of immune cells. This binding activates G-protein-coupled signaling pathways, leading to cellular responses such as chemotaxis, activation of NADPH oxidase, and release of reactive oxygen species. The compound’s ability to attract and activate immune cells is crucial for its role in studying inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Formyl-L-methionine-L-leucine-L-phenylalanine: Similar structure but lacks the amide group.
N-Formyl-L-methionine-L-leucine-L-tyrosine: Similar structure but with tyrosine instead of phenylalanine.
N-Formyl-L-methionine-L-leucine-L-tryptophan: Similar structure but with tryptophan instead of phenylalanine.
Uniqueness
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide is unique due to its specific sequence and formylation, which confer high potency in inducing chemotaxis and activating immune cells. Its ability to bind to FPRs with high affinity makes it a valuable tool in immunological research .
Propriétés
Numéro CAS |
75572-61-1 |
|---|---|
Formule moléculaire |
C21H32N4O4S |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C21H32N4O4S/c1-14(2)11-18(25-20(28)16(23-13-26)9-10-30-3)21(29)24-17(19(22)27)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H2,22,27)(H,23,26)(H,24,29)(H,25,28)/t16-,17-,18-/m0/s1 |
Clé InChI |
XJIKZTRKGPDDDC-BZSNNMDCSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCSC)NC=O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCSC)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


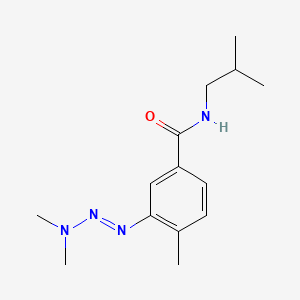

![1,1'-[(2-Ethoxyethoxy)methylene]dibenzene](/img/structure/B14447395.png)
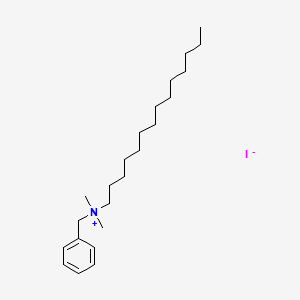
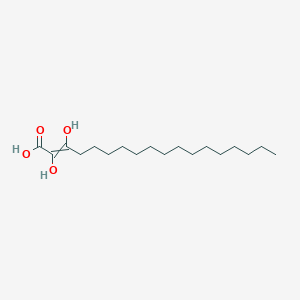
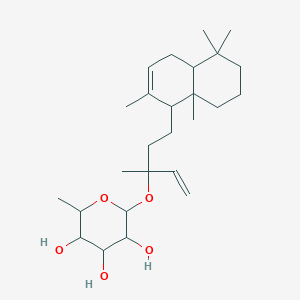
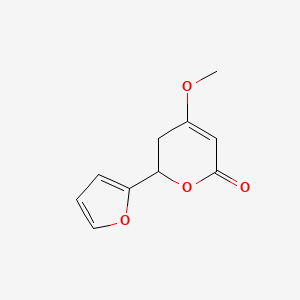
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
